molecular formula C12H10BrN B127634 2-(4-(Bromomethyl)phenyl)pyridine CAS No. 52199-24-3

2-(4-(Bromomethyl)phenyl)pyridine

Cat. No. B127634
CAS RN: 52199-24-3
M. Wt: 248.12 g/mol
InChI Key: FCLQGHNSQXFQEG-UHFFFAOYSA-N
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Patent
US07834043B2

Procedure details

A mixture of 2-(p-tolyl) pyridine (118.88 g, 702.5 mmol), N-bromosuccinimide (131.29 g, 737.6 mmol, 1.05 equivalents) and CCl4 (1190 mL) was treated with benzoyl peroxide (1.70 g, 7.03 mmol, 0.01 equivalents) under nitrogen, stirred at 70° C. for 1.5 hours, and then allowed to cool to ambient temperature with stirring overnight. The reaction mixture was filtered, washed with CCl4 (2×250 mL), concentrated to oil, treated with isopropyl alcohol (420 mL) and cooled to −5° C. The resulting solid was filtered, washed with isopropyl alcohol (140 mL), and dried in a vacuum oven with a N2 bleed to afford the title compound (111.91 g, 64.2% yield). 1H NMR (CDCl3): δ 8.70(m, 1H), 7.99(m, 2H), 7.75(m, 2H), 7.52(m, 2H), 7.25(m, 1H), 4.58 (s, 2H).
Quantity
118.88 g
Type
reactant
Reaction Step One
Quantity
131.29 g
Type
reactant
Reaction Step One
Name
Quantity
1190 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Yield
64.2%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:13])[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)=[CH:3][CH:2]=1.[Br:14]N1C(=O)CCC1=O>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:13][C:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
118.88 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=NC=CC=C1)C
Name
Quantity
131.29 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1190 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.7 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with CCl4 (2×250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to oil
ADDITION
Type
ADDITION
Details
treated with isopropyl alcohol (420 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −5° C
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with isopropyl alcohol (140 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum oven with a N2

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 111.91 g
YIELD: PERCENTYIELD 64.2%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.